1-(3,4-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)urea

Antimycobacterial Tuberculosis Diarylurea pharmacophore

Researchers screening for antimycobacterials face supply of validated, regioisomerically pure diarylureas. This compound addresses that gap directly. - Proven scaffold: 3,4-dichlorophenyl-ureas show 80-89% M. tuberculosis H37Rv inhibition at 6.25 µM. - Defined SAR probe: Enables direct 3,4- vs. 3,5-dichloro comparison for Gram-negative potency. - Verified identity: NMR spectra deposited in reference libraries for immediate QC confirmation.

Molecular Formula C15H14Cl2N2O3
Molecular Weight 341.2 g/mol
Cat. No. B5805032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)urea
Molecular FormulaC15H14Cl2N2O3
Molecular Weight341.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC
InChIInChI=1S/C15H14Cl2N2O3/c1-21-13-6-4-10(8-14(13)22-2)19-15(20)18-9-3-5-11(16)12(17)7-9/h3-8H,1-2H3,(H2,18,19,20)
InChIKeyCOMMMKZADCHFBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)urea: Structural and Class Profile


1-(3,4-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)urea (CAS 218135-61-6; C₁₅H₁₄Cl₂N₂O₃; MW 341.19 g/mol) is a synthetic unsymmetrical diarylurea featuring a 3,4-dichlorophenyl moiety on one urea nitrogen and a 3,4-dimethoxyphenyl group on the other [1]. This compound belongs to the broader class of N,N′-disubstituted phenylureas, a scaffold historically associated with antimycobacterial [2], antimicrobial, and anthelmintic activities [3]. Unlike the well-known herbicide diuron—a 3,4-dichlorophenyl-dimethylurea—this compound bears an aromatic rather than dialkyl substitution at the second urea nitrogen, fundamentally altering its hydrogen-bond donor/acceptor profile, conformational preferences, and biological target space. The compound is commercially available through screening-compound suppliers, and its NMR spectra have been deposited in reference spectral libraries, providing a verified analytical fingerprint for identity confirmation [1].

Diarylurea scaffold for antimycobacterial, antimicrobial, and kinase inhibitor research
NMR reference spectra available for identity confirmation
Structurally distinct from herbicide diuron; aromatic substitution alters target space

Why This Diarylurea Cannot Be Interchanged with Positional Isomers or Simpler Analogs


In the diarylurea chemical space, seemingly minor changes in aryl ring substitution pattern produce substantial shifts in biological activity, target engagement, and physicochemical properties. Positional isomers such as 1-(3,4-dichlorophenyl)-3-(3,5-dimethoxyphenyl)urea or 1-(3,4-dichlorophenyl)-3-(2,4-dimethoxyphenyl)urea alter the spatial orientation of methoxy hydrogen-bond acceptors, which can ablate or invert activity at a given target [1]. Removal of the dimethoxy substitution entirely (yielding 1-(3,4-dichlorophenyl)-3-phenylurea) eliminates two oxygen-based H-bond acceptor sites and reduces molecular polar surface area, potentially affecting solubility, permeability, and target recognition. The well-known herbicide diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) shares only the 3,4-dichlorophenyl fragment but differs in the critical second urea substituent: diuron's dimethylurea terminus lacks aromatic stacking capacity and cannot engage the same biological targets as the dimethoxyphenyl-bearing diarylurea [2]. Procurement of the incorrect regioisomer or a truncated analog therefore risks obtaining a compound with a fundamentally different pharmacological or chemical biology profile.

Positional isomers (e.g., 3,5- or 2,4-dimethoxy) may alter hydrogen-bond orientation and reduce or invert target engagement.
Removal of dimethoxy groups eliminates two H-bond acceptors, potentially affecting solubility, permeability, and target recognition.
Diuron shares only the 3,4-dichlorophenyl fragment; its dimethylurea terminus cannot engage the same biological targets as the diarylurea.

Quantitative Differentiation Evidence and Data Gaps


Antimycobacterial Activity Against M. tuberculosis

The 3,4-dichlorophenyl-urea chemotype, of which 1-(3,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)urea is a member, demonstrated 80–89% growth inhibition of Mycobacterium tuberculosis H37Rv at a test concentration of 6.25 µM in a series of substituted urea derivatives reported by Scozzafava et al. [1]. The presence of the 3,4-dichlorophenyl moiety was essential for activity within this series; N,N-diphenyl-urea analogs lacking the dichloro substitution showed comparatively reduced antimycobacterial potency, though exact per-compound MIC values were not disaggregated in the publication. This class-level inference places the compound within a privileged antitubercular chemotype but does not confirm that the specific 3,4-dimethoxyphenyl substitution confers superior activity relative to other aryl substituents evaluated in the same study.

Antimycobacterial Activity
Class-level
80–89% growth inhibition of M. tuberculosis H37Rv at 6.25 µM (class-level chemotype data)
Supports antimycobacterial screening inclusion
Per-compound MIC not disaggregated; dimethoxyphenyl contribution unquantified
Antimycobacterial Tuberculosis Diarylurea pharmacophore

NMR Reference Standard for Identity Verification

The compound has been characterized by ¹H and ¹³C NMR spectroscopy in DMSO-d₆, with spectra deposited in the KnowItAll NMR Spectral Library (Wiley) under SpectraBase Compound ID K0GN7li6VI9 [1]. This provides a verified, publicly accessible analytical reference for identity confirmation—a capability absent for many structurally similar diarylureas offered solely as screening compounds without spectral documentation. The InChIKey (COMMMKZADCHFBL-UHFFFAOYSA-N) uniquely resolves this regioisomer from its positional isomers, including 1-(3,4-dichlorophenyl)-3-(3,5-dimethoxyphenyl)urea and 1-(3,4-dichlorophenyl)-3-(2,4-dimethoxyphenyl)urea, which would produce distinct NMR signatures due to altered aromatic proton coupling patterns [1].

NMR Identity Reference
Analytical context
¹H and ¹³C NMR spectra in DMSO-d₆ deposited in KnowItAll Spectral Library; InChIKey uniquely resolves regioisomers
Enables independent identity verification
Positional isomers lack equivalent public spectral references
Analytical chemistry Quality control Structural verification

Structural Differentiation from the Herbicide Diuron

Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) is a widely used phenylurea herbicide that acts by blocking the plastoquinone binding site of photosystem II, inhibiting photosynthetic electron transport [1]. The dimethylurea terminus of diuron lacks the capacity for π–π stacking interactions and hydrogen bonding via methoxy oxygen atoms that characterize 1-(3,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)urea. This structural divergence results in fundamentally different biological target profiles: diuron is optimized for plastoquinone-site binding in plants, whereas the diarylurea scaffold of the target compound is associated with protein kinase inhibition, antimycobacterial activity, and urea transporter modulation in mammalian systems [2][3]. While no direct head-to-head comparative study between these two compounds has been published, their divergent chemical structures predict non-overlapping biological activity space with high confidence.

Diuron Structural Divergence
Class-level
Diarylurea scaffold vs. diuron (dimethylurea): predicted non-overlapping target space; diuron inhibits photosystem II, diarylureas linked to kinase/antimycobacterial targets
Supports target-space differentiation for research use
No direct co-assay data available; structural class comparison
Target selectivity Herbicide comparator Pharmacophore divergence

Antimicrobial Potential of Related Aryl Urea Chemotypes

A recent study of phenyl-substituted urea derivatives evaluated antimicrobial activity against carbapenemase-expressing Gram-negative bacteria and anthelmintic activity against Caenorhabditis elegans [1]. Although 1-(3,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)urea was not explicitly tested in this study, compounds bearing the closely related 3,5-dichlorophenyl group demonstrated MIC values of 50–100 µM against multidrug-resistant Klebsiella pneumoniae and Escherichia coli strains. The study concluded that aryl ureas possessing the 3,5-dichlorophenyl group warrant further investigation for their selectivity against Gram-negative pathogens [1]. The 3,4-dichloro substitution pattern in the target compound presents a regioisomeric variation of this validated pharmacophore, with the adjacent (ortho/para-directing) dichloro arrangement potentially altering electronic distribution on the aryl ring relative to the meta-disposed 3,5-dichloro pattern.

Proximal Antimicrobial Data
Context-dependent
3,5-Dichlorophenyl-urea analogs: MIC 50–100 µM against carbapenemase-producing K. pneumoniae and MDR E. coli; 3,4-dichloro regioisomer not tested
Supports regioisomeric SAR investigation
Direct comparative MIC data required for target compound
Antimicrobial resistance Carbapenemase-expressing bacteria Nematode activity

Best-Fit Research and Procurement Scenarios


Antitubercular Screening Library Expansion

This compound is suitable for inclusion in medium-throughput antimycobacterial screening cascades targeting M. tuberculosis H37Rv. The Scozzafava et al. (2001) study established that the 3,4-dichlorophenyl-urea scaffold produces 80–89% growth inhibition at 6.25 µM [1]. Procuring this specific dimethoxyphenyl analog permits exploration of whether methoxy substitution on the second aryl ring improves mycobacterial cell wall permeability or reduces mammalian cytotoxicity relative to the amino acid- and dipeptide-substituted analogs originally reported. The availability of verified NMR reference spectra [2] supports quality control and structure confirmation in hit-validation workflows.

Regioisomeric SAR Study of Dichlorophenyl-Urea Antimicrobials

Recent evidence demonstrates that 3,5-dichlorophenyl-urea derivatives exhibit MIC values of 50–100 µM against multidrug-resistant Gram-negative pathogens including carbapenemase-producing K. pneumoniae [1]. The 3,4-dichloro regioisomer (this compound) has not been evaluated in the same assay system. Procuring this compound enables a direct head-to-head comparison of 3,4- vs. 3,5-dichloro substitution patterns on antimicrobial potency and spectrum, addressing an unresolved SAR question with implications for lead optimization against WHO priority pathogens.

Diarylurea Kinase Inhibitor Fragment or Scaffold-Hopping Starting Point

The diarylurea motif is a well-precedented kinase inhibitor pharmacophore, exemplified by sorafenib and related type II kinase inhibitors that exploit the urea NH groups as hinge-region hydrogen-bond donors and the terminal aryl rings for hydrophobic pocket occupancy [1]. The 3,4-dimethoxyphenyl group provides two additional hydrogen-bond acceptor sites and increased electron density on the aryl ring relative to unsubstituted phenyl, which may modulate kinase selectivity. This compound can serve as a fragment-like starting point (MW 341 Da) for structure-based optimization or as a scaffold-hopping comparator against established diarylurea kinase inhibitors.

Diuron Comparator for Target Deconvolution Studies

Diuron is a well-characterized photosystem II inhibitor with environmental persistence concerns [1]. This diarylurea compound, bearing the same 3,4-dichlorophenyl fragment but a fundamentally different second urea substituent, serves as a chemical probe to distinguish photosystem-II-mediated effects from mammalian urea-transporter- or kinase-mediated effects in target deconvolution experiments. Procurement enables side-by-side phenotypic profiling to identify targets uniquely engaged by the diarylurea scaffold but not by the dimethylurea herbicide pharmacophore.

Application
Selection Property
Validation Focus
Antitubercular screening library expansion
Diarylurea scaffold with class-level antimycobacterial pharmacophore
Growth inhibition endpoints at screening concentrations; NMR identity confirmation
Regioisomeric SAR study of dichlorophenyl-urea antimicrobials
3,4-Dichloro substitution for comparison with 3,5-dichloro analogs
MIC endpoints against carbapenemase-producing Gram-negative strains
Diarylurea kinase inhibitor fragment optimization
Dimethoxyphenyl group provides additional H-bond acceptors and electron density
Kinase selectivity profiling; hinge-region interaction assessment
Diuron comparator for target deconvolution studies
Structural divergence from herbicide diuron for target-space mapping
Phenotypic profiling to differentiate photosystem II effects from mammalian target engagement
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